molecular formula C22H33N5O2 B6113481 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide

Cat. No.: B6113481
M. Wt: 399.5 g/mol
InChI Key: XMFHOYWCXZYLJI-UHFFFAOYSA-N
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Description

“N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” involves several steps:

    Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Alkylation of the oxazole ring: The oxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Synthesis of the 4-propyl-1,4-diazepane ring: This can be synthesized through the cyclization of a diamine with a suitable dihalide.

    Coupling of the diazepane and oxazole derivatives: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
  • N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboxamide

Uniqueness

The uniqueness of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-4-11-26-12-6-13-27(15-14-26)21-9-8-19(16-24-21)22(28)23-10-5-7-20-17(2)25-29-18(20)3/h8-9,16H,4-7,10-15H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFHOYWCXZYLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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